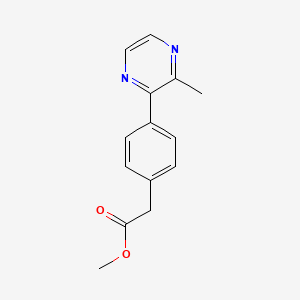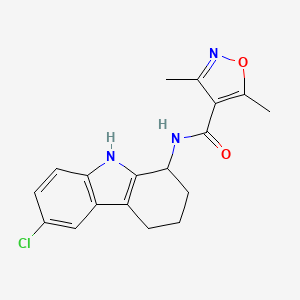
1-isopropyl-1H-indazole-3-carboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-ylindazole-3-carbohydrazide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This compound has garnered interest due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propan-2-ylindazole-3-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 1-propan-2-ylindazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst like concentrated sulfuric acid to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: On an industrial scale, the synthesis of 1-propan-2-ylindazole-3-carbohydrazide may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization techniques such as reaction monitoring and control of reaction parameters (temperature, pressure, and pH) are employed to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-Propan-2-ylindazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-3-carboxylic acids or their derivatives.
Reduction: Formation of indazole-3-ylamines or other reduced derivatives.
Substitution: Introduction of various functional groups leading to a wide range of substituted indazoles.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-propan-2-ylindazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in disease pathways or act as an agonist/antagonist for certain receptors.
類似化合物との比較
1-Propan-2-ylindazole-3-carbohydrazide is compared with other similar compounds such as:
Indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.
Indazole-3-carbohydrazide derivatives: Variations in the alkyl chain length or substitution pattern.
Other indazole derivatives: Different functional groups or heterocyclic modifications.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 1-propan-2-ylindazole-3-carbohydrazide.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
1-propan-2-ylindazole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-9-6-4-3-5-8(9)10(14-15)11(16)13-12/h3-7H,12H2,1-2H3,(H,13,16) |
InChIキー |
BAEDQXBJADGOGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


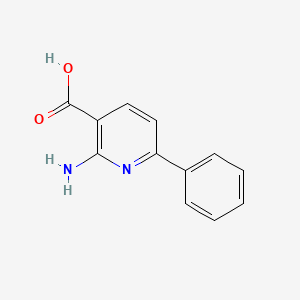

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)
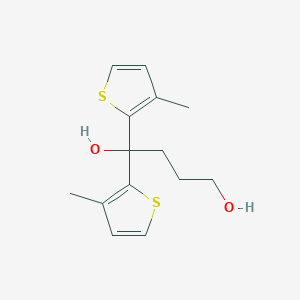
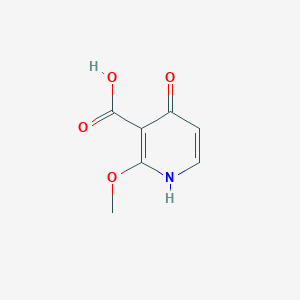
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
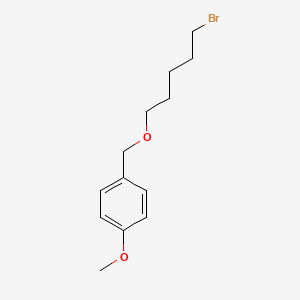
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)
![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
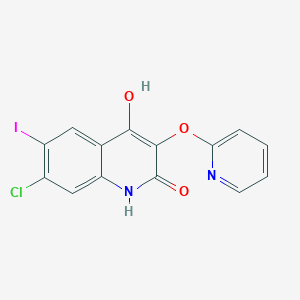
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
